molecular formula C24H28N2O5S B2832881 4-Azepan-1-yl-6,7-dimethoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline CAS No. 897624-37-2

4-Azepan-1-yl-6,7-dimethoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline

Cat. No. B2832881
CAS RN: 897624-37-2
M. Wt: 456.56
InChI Key: ZQKWJGADRNIGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Azepan-1-yl-6,7-dimethoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000020381296 . This compound is available from suppliers including ChemDiv, Inc., and Life Chemicals Inc .


Molecular Structure Analysis

The molecular formula of this compound is C24H28N2O4S . It has an average mass of 440.555 Da and a monoisotopic mass of 440.176971 Da .

Scientific Research Applications

Synthesis and Metabolite Studies

  • Metabolite Synthesis : The compound has been studied in the context of synthesizing metabolites of related quinolines. For instance, Mizuno et al. (2006) explored the synthesis of metabolites of a similar compound, TAK-603, using methanesulfonyl as a protective group, highlighting its potential in creating complex molecules (Mizuno et al., 2006).

Optical and Fluorescence Properties

  • Optical Characteristics : The optical properties of quinoline derivatives have been extensively studied. For example, Gaml (2018) examined the influence of UV irradiation on the optical properties of a similar azo quinoline compound, finding significant changes in material dispersion parameters and fluorescence emission intensity (Gaml, 2018).

Synthesis of Novel Compounds

  • Novel Compound Synthesis : Research has been conducted on synthesizing novel quinoline derivatives, such as the work by Alavi et al. (2017), who synthesized quinoxaline sulfonamides with antibacterial activity, demonstrating the versatility of quinoline structures in creating new bioactive compounds (Alavi et al., 2017).

Applications in Medical Research

  • Cancer Drug Discovery : Quinoline compounds, due to their structural diversity, have been actively explored in cancer drug research. Solomon and Lee (2011) discussed how quinoline and its analogs are used in synthesizing molecules with anticancer activities, highlighting their role in inhibiting various cancer drug targets (Solomon & Lee, 2011).

Catalytic and Reaction Studies

  • Catalytic Reactions : The compound's structure is relevant in studies of catalytic reactions. Gholami et al. (2020) developed a one-pot synthesis method for pyrimido[4,5-b]quinoline derivatives using catalysis, showcasing the compound's role in facilitating complex chemical reactions (Gholami et al., 2020).

properties

IUPAC Name

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-29-17-8-10-18(11-9-17)32(27,28)23-16-25-20-15-22(31-3)21(30-2)14-19(20)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKWJGADRNIGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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